molecular formula C11H10N2O B6523079 3-methyl-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 16353-10-9

3-methyl-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No. B6523079
CAS RN: 16353-10-9
M. Wt: 186.21 g/mol
InChI Key: OGONAKFJZXXMNQ-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-3,4-dihydropyrimidin-4-one is a compound that belongs to the class of compounds known as dihydropyrimidinones (DHPMs) . DHPMs are an important class of compounds in the pharmaceutical field, capable of blocking calcium channel activity, inhibiting inflammation, and preventing cancer . They are used as a biologically potent scaffold in adrenoreceptor antagonist activity, antihypertensive agents, anticancer, antibacterial, antioxidant, and antiviral compounds .


Synthesis Analysis

The synthesis of this compound involves a three-component one-pot process . This process uses a mesoporous iron ion-exchanged Indian clay catalyst, known as Fe3±ExIC . The reaction involves refluxing aldehyde, methyl acetoacetate, and thiourea with acetonitrile in cyclocondensation . An optimized reaction condition was found for preparing 5-methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dihydropyrimidinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . The ring also contains a phenyl group and a methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aldehyde, methyl acetoacetate, and thiourea in the presence of the Fe3±ExIC catalyst . This leads to the formation of the dihydropyrimidinone ring .

Scientific Research Applications

Neurological Research

3-methyl-6-phenyl-3,4-dihydropyrimidin-4-one and its derivatives have been pivotal in neuroscientific research. These compounds have facilitated the development of animal models for neurological disorders, particularly Parkinson's disease. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin structurally related to this compound, has been extensively used to induce a parkinsonian state in non-human primates. This model has been instrumental in studying the neurodegenerative process and testing potential therapeutic interventions for Parkinson's disease (Langston, Langston, & Irwin, 1984). Moreover, compounds like MPTP have helped elucidate the role of mitochondrial dysfunction in neuronal death, thereby contributing to our understanding of neurodegenerative diseases' pathogenesis (Tatton, Chalmers-Redman, Rideout, & Tatton, 1999).

Biochemical Studies

The derivatives of this compound have been utilized in biochemical studies to understand the complex interactions of biochemical pathways. For example, research has demonstrated the role of lipid oxidation and the Maillard reaction in the formation and elimination of certain food toxicants. In this context, the interactions and contributions of these biochemical pathways have been elucidated through compounds structurally similar to this compound (Zamora & Hidalgo, 2015).

Pharmaceutical Development

These compounds have also been integral in the development of pharmaceuticals. They serve as precursors or structural motifs in various bioactive molecules, leading to a wide array of pharmacological activities. The structural features of these compounds, such as the dihydropyrimidinone ring, have been utilized in medicinal chemistry to design and synthesize potential therapeutic agents with anti-inflammatory and other pharmacological activities (Gondkar, Deshmukh, & Chaudhari, 2013).

Mechanism of Action

While the specific mechanism of action of 3-methyl-6-phenyl-3,4-dihydropyrimidin-4-one is not mentioned in the search results, dihydropyrimidinones in general are known to block calcium channel activity, inhibit inflammation, and prevent cancer .

properties

IUPAC Name

3-methyl-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-12-10(7-11(13)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGONAKFJZXXMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289813
Record name 3-Methyl-6-phenyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16353-10-9
Record name 3-Methyl-6-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16353-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-phenyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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